Cas no 81569-41-7 (5-Thiazolecarboxylicacid, 2-bromo-4-methyl-, 1,1-dimethylethyl ester)

The compound 5-Thiazolecarboxylic acid, 2-bromo-4-methyl-, 1,1-dimethylethyl ester is a brominated thiazole derivative with a tert-butyl ester group, offering stability and controlled reactivity in synthetic applications. Its structural features, including the electron-withdrawing bromo substituent and sterically hindered ester, make it a valuable intermediate in organic synthesis, particularly for constructing complex heterocyclic frameworks. The tert-butyl ester enhances solubility in organic solvents while providing a protecting group that can be selectively cleaved under mild acidic conditions. This compound is useful in pharmaceutical and agrochemical research, where precise functionalization of thiazole rings is required. Its well-defined reactivity profile ensures consistent performance in coupling and substitution reactions.
5-Thiazolecarboxylicacid, 2-bromo-4-methyl-, 1,1-dimethylethyl ester structure
81569-41-7 structure
Product name:5-Thiazolecarboxylicacid, 2-bromo-4-methyl-, 1,1-dimethylethyl ester
CAS No:81569-41-7
MF:C9H12BrNO2S
MW:278.166080474854
CID:708122
PubChem ID:13015612

5-Thiazolecarboxylicacid, 2-bromo-4-methyl-, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • 5-Thiazolecarboxylicacid, 2-bromo-4-methyl-, 1,1-dimethylethyl ester
    • 5-Thiazolecarboxylicacid,2-bromo-4-methyl-,1,1-dimethylethylester(9CI)
    • tert-Butyl2-bromo-4-methylthiazole-5-carboxylate
    • tert-Butyl 2-bromo-4-methylthiazole-5-carboxylate
    • SCHEMBL22750755
    • 81569-41-7
    • tert-Butyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate
    • 2-Bromo-4-methylthiazole-5-carboxylic acid tert-butyl ester
    • G10397
    • YVRVNOFUKLRCGV-UHFFFAOYSA-N
    • Inchi: InChI=1S/C9H12BrNO2S/c1-5-6(14-8(10)11-5)7(12)13-9(2,3)4/h1-4H3
    • InChI Key: YVRVNOFUKLRCGV-UHFFFAOYSA-N
    • SMILES: CC1=C(SC(=N1)Br)C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 276.97721g/mol
  • Monoisotopic Mass: 276.97721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 67.4Ų

5-Thiazolecarboxylicacid, 2-bromo-4-methyl-, 1,1-dimethylethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A059003512-25g
tert-Butyl 2-bromo-4-methylthiazole-5-carboxylate
81569-41-7 97%
25g
$1143.45 2023-09-01
Alichem
A059003512-5g
tert-Butyl 2-bromo-4-methylthiazole-5-carboxylate
81569-41-7 97%
5g
$448.44 2023-09-01
Chemenu
CM525732-1g
tert-Butyl 2-bromo-4-methylthiazole-5-carboxylate
81569-41-7 97%
1g
$271 2024-07-23
Alichem
A059003512-10g
tert-Butyl 2-bromo-4-methylthiazole-5-carboxylate
81569-41-7 97%
10g
$700.35 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1698633-1g
tert-Butyl 2-bromo-4-methylthiazole-5-carboxylate
81569-41-7 98%
1g
¥1918.00 2024-07-28

Additional information on 5-Thiazolecarboxylicacid, 2-bromo-4-methyl-, 1,1-dimethylethyl ester

Comprehensive Overview of 5-Thiazolecarboxylicacid, 2-bromo-4-methyl-, 1,1-dimethylethyl ester (CAS No. 81569-41-7)

The compound 5-Thiazolecarboxylicacid, 2-bromo-4-methyl-, 1,1-dimethylethyl ester (CAS No. 81569-41-7) is a specialized organic molecule with significant applications in pharmaceutical and agrochemical research. Its unique thiazole ring structure, combined with a bromo substituent and a tert-butyl ester group, makes it a valuable intermediate in synthetic chemistry. Researchers often explore its reactivity for designing novel heterocyclic compounds, which are pivotal in drug discovery and material science.

In recent years, the demand for thiazole derivatives has surged due to their role in developing bioactive molecules. For instance, the 2-bromo-4-methyl substitution pattern in this compound enhances its potential as a building block for kinase inhibitors and antimicrobial agents. A trending topic in organic synthesis is the use of such halogenated thiazoles in cross-coupling reactions, a method frequently searched in academic databases and AI-driven platforms like Reaxys or SciFinder.

The 1,1-dimethylethyl ester (tert-butyl ester) moiety in CAS No. 81569-41-7 offers steric protection, enabling selective deprotection under mild conditions. This feature aligns with the growing interest in green chemistry, where researchers prioritize atom economy and sustainable synthesis. Users often search for "tert-butyl ester deprotection methods" or "thiazole stability under acidic conditions," highlighting the compound's relevance in optimizing reaction pathways.

From an industrial perspective, 5-Thiazolecarboxylicacid derivatives are investigated for their photophysical properties, particularly in OLED materials and fluorescent probes. The bromo group’s versatility in palladium-catalyzed couplings (e.g., Suzuki or Sonogashira reactions) further expands its utility. Searches for "thiazole-based electronic materials" or "bromo-thiazole coupling applications" reflect this interdisciplinary appeal.

Quality control of CAS No. 81569-41-7 involves advanced analytical techniques like HPLC, NMR, and mass spectrometry, ensuring purity for high-yield transformations. As synthetic methodologies evolve, this compound remains a cornerstone for exploring structure-activity relationships (SAR) in medicinal chemistry, addressing queries such as "how to modify thiazole cores for enhanced bioactivity."

In summary, 5-Thiazolecarboxylicacid, 2-bromo-4-methyl-, 1,1-dimethylethyl ester exemplifies the synergy between structural complexity and functional adaptability. Its integration into cutting-edge research underscores its importance in answering modern scientific challenges, from drug design to advanced material engineering.

Recommend Articles

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD